![molecular formula C21H22N2O3S2 B2660878 3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide CAS No. 1115933-66-8](/img/structure/B2660878.png)

3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

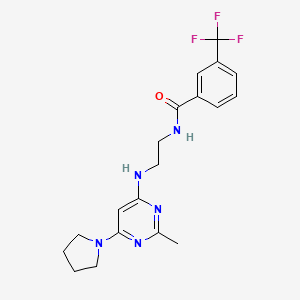

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

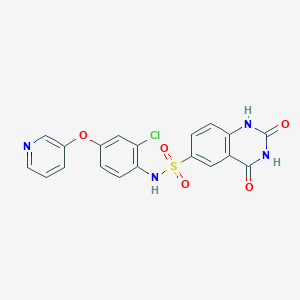

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle . The exact structure of “3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide” would include this core scaffold with additional functional groups attached.Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The specific reactions involved in the synthesis of “3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide” would depend on the specific synthetic route chosen.Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. Generally, these compounds are solid at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Material Science

Imidazo[1,2-a]pyridines are also useful in material science because of their structural character . They have great potential in several research areas, from materials science to the pharmaceutical field .

Synthesis of Imidazo[1,2-a]pyridines

A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Visible Light Photocatalysis

An unprecedented route for imidazo[1,2-a]pyridinone synthesis through a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor has been developed . This novel protocol features extremely mild conditions, broad substrate scope .

Radiotracer Development

Through a series of autoradiographic studies and biological evaluations, 4-[18F]fluorophenyl-substituted tracer [18F]13 ([18F]FPND-4) was identified as a promising candidate with high affinity to native Tau tangles (IC50 = 2.80 nM), few appreciable binding to Aβ plaques and MAO-A/B . Validated by dynamic positron emission tomography (PET) imaging in rodents and rhesus monkey, [18F]13 displayed desirable brain uptake (SUV = 1.75 at 2 min), fast clearance (brain2min/60min = 5.9), minimal defluorination, and few off-target binding, which met the requirements of a Tau-specific PET radiotracer .

Organometallic Complexes

Imidazo[1,5-a]pyridines, a subfamily of imidazopyridines, have attracted interest concerning the formation of organometallic complexes . These complexes can be used in various applications, including catalysis, material science, and pharmaceuticals .

Optical Properties

Imidazo[1,5-a]pyridines are also known for their unique optical properties . They can serve as emitters in imaging, ligands for transition metals, show reversible electrochemical properties, and demonstrate biological activity . These properties make them useful in various technological fields, including optoelectronic devices, sensors, energy conversion, medical applications, and shining emitters for imaging and microscopy .

Radical Reactions

Imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This process involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Direcciones Futuras

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of new synthetic methods, particularly those that are environmentally friendly and economically efficient, is an important area of future research .

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-5-9-18(10-6-14)28(25,26)23(4)19-11-12-27-20(19)21(24)22-17-8-7-15(2)16(3)13-17/h5-13H,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFWNIACWPRGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2660796.png)

![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)

![1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2660803.png)

![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)

![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)